molecular formula C23H21N3O2 B13355421 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile

5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile

Katalognummer: B13355421
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: NYYDEMBJARONCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carboxamide
  • 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carboxylic acid

Uniqueness

The uniqueness of 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile lies in its specific chemical structure, which imparts distinct physical and chemical properties

Eigenschaften

Molekularformel

C23H21N3O2

Molekulargewicht

371.4 g/mol

IUPAC-Name

5-methyl-2-oxo-6-phenyl-4-(4-phenylpiperazin-1-yl)pyran-3-carbonitrile

InChI

InChI=1S/C23H21N3O2/c1-17-21(26-14-12-25(13-15-26)19-10-6-3-7-11-19)20(16-24)23(27)28-22(17)18-8-4-2-5-9-18/h2-11H,12-15H2,1H3

InChI-Schlüssel

NYYDEMBJARONCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=O)C(=C1N2CCN(CC2)C3=CC=CC=C3)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.